17-Phenyl trinor Prostaglandin A2, often referred to as 17-pt-PGE2 in research contexts, is a synthetic analog of Prostaglandin E2 (PGE2). [] Prostaglandins are a group of lipid compounds with diverse hormone-like effects in the body. They are derived from fatty acids and are involved in various physiological processes. []
As a synthetic analog, 17-phenyl trinor Prostaglandin A2 is specifically designed to activate the Prostaglandin E2 receptor subtype 1 (EP1). [, , ] This targeted action makes it a valuable tool for researchers investigating the specific roles of the EP1 receptor in various biological systems.
17-phenyl trinor Prostaglandin A2 is a synthetic analog of prostaglandin A2, designed to enhance biological activity and stability. This compound is notable for its increased half-life and potency compared to natural prostaglandins, making it a valuable tool in biomedical research and therapeutic applications. The compound is classified as a prostaglandin analog, which are compounds derived from arachidonic acid that play crucial roles in various physiological processes.
17-phenyl trinor Prostaglandin A2 is synthesized from commercially available precursors and falls under the category of synthetic prostaglandins. Its molecular formula is , with a molecular weight of approximately 368.5 g/mol . The compound is primarily used in scientific research to understand the mechanisms of action of prostaglandins and their analogs in biological systems.
The synthesis of 17-phenyl trinor Prostaglandin A2 typically involves several steps, starting from simpler organic compounds. Key methods include:
The molecular structure of 17-phenyl trinor Prostaglandin A2 features a cyclopentane ring characteristic of prostaglandins, with specific modifications that enhance its biological properties. The structural formula can be represented as follows:
Key structural features include:
These modifications contribute to its increased potency and altered receptor interactions compared to natural prostaglandins .
17-phenyl trinor Prostaglandin A2 undergoes several significant chemical reactions that are critical to its functionality:
The mechanism of action for 17-phenyl trinor Prostaglandin A2 involves binding to specific EP receptors on cell membranes:
The physical properties of 17-phenyl trinor Prostaglandin A2 include:
The chemical properties include:
Relevant data indicate that these properties make it suitable for use in experimental settings where prolonged activity is required .
17-phenyl trinor Prostaglandin A2 has several applications in scientific research:
17-phenyl trinor Prostaglandin A₂ (17-pt-PGA₂) is a structurally modified prostaglandin analog characterized by specific alterations to the endogenous PGA₂ molecule. Its core modifications include:
Its systematic IUPAC name is (5Z,13E)-(9S,11R,15R)-9,15-Dihydroxy-11-oxo-17-phenylprosta-5,13-dien-1-oic acid. The stereochemistry (indicated by S, R prefixes) and double bond geometry (Z, E) are crucial for biological activity. Common synonyms include 17-phenyl-18,19,20-trinor-PGA₂ and 17-Ph-ω-trinor-PGA₂ [1] [7] [9]. Its molecular formula is C₂₃H₂₈O₄, with a molecular weight of 368.47 g/mol [1] [2] [6].
Table 1: Key Structural and Nomenclature Data for 17-phenyl trinor Prostaglandin A₂
Property | Value/Description | Source/Reference |
---|---|---|
Systematic Name | (5Z,13E)-(9S,11R,15R)-9,15-Dihydroxy-11-oxo-17-phenylprosta-5,13-dien-1-oic acid | Derived from IUPAC conventions |
Molecular Formula | C₂₃H₂₈O₄ | [1] [2] [6] |
Molecular Weight | 368.47 g/mol | [2] [6] [7] |
CAS Registry Number | 38315-51-4 | [2] [6] [7] |
Core Modifications | • C17 phenyl substitution • ω-chain trinor (C18-C20 removal) | [1] [7] [9] |
Key Functional Groups | • Cyclopentanone (α,β-unsaturated ketone) • C15 hydroxyl • C1 carboxylic acid | PubChem Structures [1] [5] |
The development of 17-pt-PGA₂ stems from concerted efforts to overcome inherent limitations of natural prostaglandins (PGs) for therapeutic and research applications:
17-pt-PGA₂ functions as a synthetic ligand interacting with specific G-protein coupled receptors (GPCRs) within the prostanoid receptor family:
Table 2: Prostanoid Receptor Targets and Signaling Pathways of 17-phenyl trinor Prostaglandin A₂
Prostanoid Receptor | Primary G-protein Coupling | Key Second Messenger Changes | Major Functional Associations | 17-pt-PGA₂ Activity |
---|---|---|---|---|
EP1 | Gq/11 | ↑ IP₃, ↑ DAG, ↑ [Ca²⁺]ᵢ | Smooth muscle contraction, Pain signaling | Agonist [3] [10] |
EP2 | Gs | ↑ cAMP | Smooth muscle relaxation, Vasodilation | Negligible/Low [3] |
EP3 | Gi/o (major), Gs, Gq variants | ↓ cAMP (major), ↑ [Ca²⁺]ᵢ (some) | Inhibition of gastric secretion, Platelet aggregation | Agonist [3] [10] |
EP4 | Gs | ↑ cAMP | Immune modulation, Cytoprotection, Smooth muscle relaxation | Agonist [3] [10] |
DP1/2, FP, IP, TP | Varied (Gs, Gi, Gq) | ↑ cAMP (DP1, IP), ↓ cAMP (DP2), ↑[Ca²⁺]ᵢ (FP, TP) | Allergy (DP1/2), Ocular pressure (FP), Platelet inhibition (IP), Aggregation (TP) | Minimal/Not Primary Target [8] [10] |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3